molecular formula C13H13ClN2O3S B2610730 N-(3-chlorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide CAS No. 868215-95-6

N-(3-chlorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide

Cat. No.: B2610730
CAS No.: 868215-95-6
M. Wt: 312.77
InChI Key: MBGGNTIRKCNLIZ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as 'CTA056' and is a thiomorpholine derivative that has shown promising results in various studies.

Scientific Research Applications

Antiviral and Antiapoptotic Effects

A novel anilidoquinoline derivative, closely related to the compound , has been synthesized and evaluated for its efficacy in treating Japanese encephalitis. This compound demonstrated significant antiviral and antiapoptotic effects in vitro, with a notable decrease in viral load and increased survival in infected mice, highlighting its potential therapeutic application in viral infections (Ghosh et al., 2008).

Antinociceptive Effect

Another study focused on a compound with a slightly different chemical structure, showcasing high receptor affinity and a selective σ1 receptor ligand. This compound exhibited an antinociceptive effect, indicating its potential for treating inflammatory pain, which suggests the broad pharmacological applications of similar compounds (Navarrete-Vázquez et al., 2016).

Antimalarial Activity

Research on a series of compounds with similarities to the targeted chemical structure revealed increasing antimalarial potency correlated with specific structural characteristics. This study demonstrates the potential for designing new antimalarial agents based on structural modifications of this compound class (Werbel et al., 1986).

Photovoltaic Efficiency and Ligand-Protein Interactions

A study explored the synthesis and electronic properties of compounds related to N-(3-chlorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide. These compounds showed good light harvesting efficiency and potential for use in dye-sensitized solar cells (DSSCs), indicating their utility in renewable energy technologies. Additionally, molecular docking studies revealed their potential interactions with biological targets, such as Cyclooxygenase 1 (COX1), suggesting implications for drug design and discovery (Mary et al., 2020).

Corrosion Inhibition

A related study investigated the inhibiting effect of N-[morpholin-4-yl(phenyl)methyl]acetamide on mild steel in a hydrochloric acid solution. This compound demonstrated high inhibition efficiency and adherence to the Langmuir adsorption isotherm model, suggesting its potential application as a corrosion inhibitor in industrial processes (Nasser & Sathiq, 2016).

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3S/c1-8-13(19)16(12(18)7-20-8)6-11(17)15-10-4-2-3-9(14)5-10/h2-5,8H,6-7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGGNTIRKCNLIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)CS1)CC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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